
4-Chloro-1-(naphthalen-1-YL)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-(naphthalen-1-yl)butan-1-one is an organic compound with the molecular formula C14H13ClO It is a chlorinated derivative of butanone, featuring a naphthalene ring attached to the butanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(naphthalen-1-yl)butan-1-one typically involves the reaction of 4-chlorobutyryl chloride with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, where the naphthalene ring acts as the nucleophile, attacking the carbonyl carbon of the 4-chlorobutyryl chloride.
Reaction Conditions:
Reagents: 4-chlorobutyryl chloride, naphthalene, aluminum chloride
Solvent: Dichloromethane or another suitable non-polar solvent
Temperature: 0°C to room temperature
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure better control over reaction parameters and improved yield. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, leading to a more efficient and reproducible process.
化学反应分析
Types of Reactions
4-Chloro-1-(naphthalen-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSR) in polar solvents.
Major Products Formed
Oxidation: Formation of 4-chloro-1-(naphthalen-1-yl)butanoic acid.
Reduction: Formation of 4-chloro-1-(naphthalen-1-yl)butanol.
Substitution: Formation of 4-amino-1-(naphthalen-1-yl)butan-1-one or 4-thio-1-(naphthalen-1-yl)butan-1-one.
科学研究应用
4-Chloro-1-(naphthalen-1-yl)butan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 4-Chloro-1-(naphthalen-1-yl)butan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The naphthalene ring can facilitate interactions with hydrophobic pockets in proteins, while the carbonyl group can form hydrogen bonds with amino acid residues.
相似化合物的比较
Similar Compounds
- 4-Chloro-1-(p-tolyl)butan-1-one
- 4-Chloro-1-(phenyl)butan-1-one
- 4-Chloro-1-(biphenyl)butan-1-one
Uniqueness
4-Chloro-1-(naphthalen-1-yl)butan-1-one is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to other similar compounds. The naphthalene ring enhances the compound’s hydrophobicity and potential for π-π interactions, making it valuable in specific applications such as drug design and material science.
属性
CAS 编号 |
77972-86-2 |
|---|---|
分子式 |
C14H13ClO |
分子量 |
232.70 g/mol |
IUPAC 名称 |
4-chloro-1-naphthalen-1-ylbutan-1-one |
InChI |
InChI=1S/C14H13ClO/c15-10-4-9-14(16)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2 |
InChI 键 |
XVJYCZJGSWYIPM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


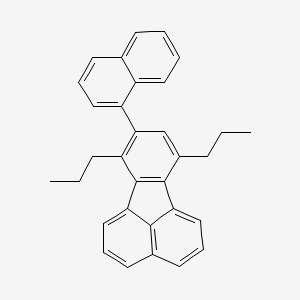
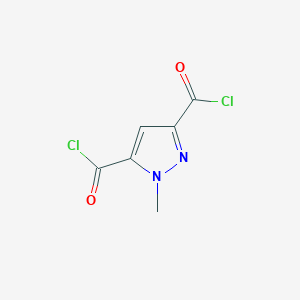
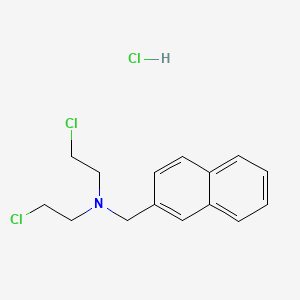
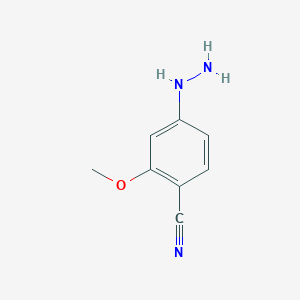
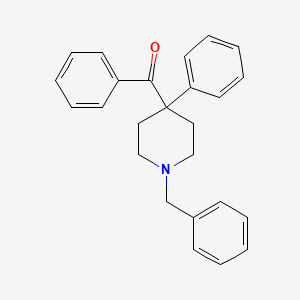
![N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride](/img/structure/B13994152.png)
![[(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH](/img/structure/B13994155.png)
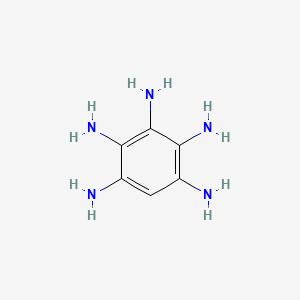
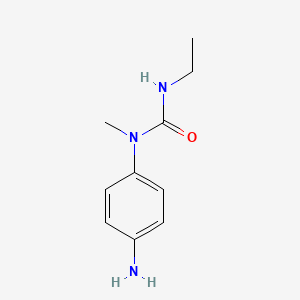
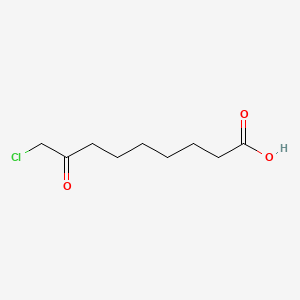
![ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate](/img/structure/B13994182.png)
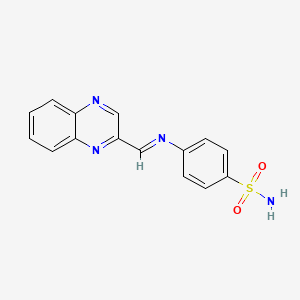
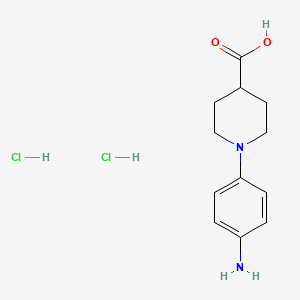
![5-[(2,4-Dinitrophenyl)amino]penta-2,4-dienal](/img/structure/B13994191.png)
